molecular formula C15H12N4O2S B2852550 N-[4-(acetylamino)phenyl]-1,2,3-benzothiadiazole-6-carboxamide CAS No. 951899-81-3

N-[4-(acetylamino)phenyl]-1,2,3-benzothiadiazole-6-carboxamide

Cat. No. B2852550
M. Wt: 312.35
InChI Key: LEUNCLBIXZKKOH-UHFFFAOYSA-N
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Description

The compound is a derivative of acetanilide . Acetanilides are a class of organic compounds that contain an acetamide group (CH3CONH) attached to an aniline (C6H5NH2). They are used in a variety of applications, including as intermediates in the synthesis of dyes, pharmaceuticals, and rubber accelerators .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the InChI string provides a standard way to encode the molecular structure using text .


Chemical Reactions Analysis

The chemical reactions involving acetanilides can vary widely depending on the specific compound and conditions. For example, acetanilides can undergo hydrolysis to form aniline and acetic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. For example, the molecular weight of a similar compound, Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-, is 290.338 .

Safety And Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, Acetaminophen Related Compound A is classified as an eye irritant .

Future Directions

The future directions for research on a compound depend on its potential applications. For example, compounds that inhibit histone deacetylase could be further investigated for their potential use in treating diseases that involve abnormal gene expression .

properties

IUPAC Name

N-(4-acetamidophenyl)-1,2,3-benzothiadiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-9(20)16-11-3-5-12(6-4-11)17-15(21)10-2-7-13-14(8-10)22-19-18-13/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUNCLBIXZKKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-1,2,3-benzothiadiazole-6-carboxamide

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